8-Chloro-1,7-naphthyridine-3-carbaldehyde

Catalog No.
S12350600
CAS No.
M.F
C9H5ClN2O
M. Wt
192.60 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Chloro-1,7-naphthyridine-3-carbaldehyde

Product Name

8-Chloro-1,7-naphthyridine-3-carbaldehyde

IUPAC Name

8-chloro-1,7-naphthyridine-3-carbaldehyde

Molecular Formula

C9H5ClN2O

Molecular Weight

192.60 g/mol

InChI

InChI=1S/C9H5ClN2O/c10-9-8-7(1-2-11-9)3-6(5-13)4-12-8/h1-5H

InChI Key

WYJWDDNBYNHNPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=NC=C(C=C21)C=O)Cl

8-Chloro-1,7-naphthyridine-3-carbaldehyde is a heterocyclic compound characterized by a naphthyridine core with a chloro substituent and an aldehyde functional group. This compound is notable for its potential as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting infectious diseases and cancers. Its structure includes a fused bicyclic system, which contributes to its reactivity and biological activity.

The chemical reactivity of 8-chloro-1,7-naphthyridine-3-carbaldehyde is primarily influenced by its functional groups. It can undergo various reactions:

  • Nucleophilic Addition: The aldehyde group can react with nucleophiles, forming alcohols or other derivatives.
  • Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride.
  • Condensation Reactions: It can participate in condensation reactions with amines or hydrazines to form more complex structures.

These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives with new properties.

8-Chloro-1,7-naphthyridine-3-carbaldehyde exhibits significant biological activities. Research indicates that compounds containing the naphthyridine moiety often demonstrate:

  • Antimicrobial Properties: Many derivatives show effectiveness against various bacterial strains.
  • Antitumor Activity: Some studies suggest that this compound may inhibit the growth of cancer cells, making it a candidate for anticancer drug development.
  • Immunomodulatory Effects: It has been identified as a key intermediate in the synthesis of compounds with potential immunomodulatory effects, which could be beneficial in treating autoimmune diseases and enhancing immune responses against infections .

The synthesis of 8-chloro-1,7-naphthyridine-3-carbaldehyde typically involves several steps:

  • Starting Material Preparation: The process often begins with 2-chloro-3-amino-pyridine as the starting material.
  • Protection of Functional Groups: An amino group is protected to facilitate subsequent reactions.
  • Hydroformylation Reaction: The protected compound undergoes hydroformylation under alkaline conditions.
  • Cyclization: A cyclization reaction occurs with an acrylate compound in the presence of Lewis acids to form the naphthyridine core.

These methods are described as efficient and suitable for industrial production due to their simplicity and cost-effectiveness .

The applications of 8-chloro-1,7-naphthyridine-3-carbaldehyde are diverse:

  • Pharmaceutical Intermediates: It serves as a crucial building block in the synthesis of various bioactive compounds.
  • Material Science: Potential uses in creating novel materials due to its unique structural properties.
  • Research Tool: Used in laboratories for studying biological pathways and mechanisms due to its reactivity and ability to form derivatives.

Interaction studies involving 8-chloro-1,7-naphthyridine-3-carbaldehyde have focused on its binding affinity with biological targets. These studies often utilize techniques such as:

  • Molecular Docking: To predict how this compound interacts with specific proteins or enzymes.
  • In Vitro Assays: To evaluate its biological activity against various pathogens or cancer cell lines.

Such studies are essential for understanding its mechanism of action and potential therapeutic applications .

Several compounds share structural similarities with 8-chloro-1,7-naphthyridine-3-carbaldehyde. Here are some notable examples:

Compound NameStructure TypeNotable Activity
2-Chloroquinoline-3-carbaldehydeQuinoline derivativeAntimicrobial
2-Chloro-1,8-naphthyridine-3-carbaldehydeNaphthyridine derivativeAntitumor
4-Chloroquinoline-3-carbaldehydeQuinoline derivativeAntiviral

Uniqueness

The uniqueness of 8-chloro-1,7-naphthyridine-3-carbaldehyde lies in its specific structural configuration that allows for distinct reactivity patterns and biological activities compared to other similar compounds. Its position within the naphthyridine family provides opportunities for targeted modifications that can enhance efficacy against specific diseases.

Recent advances emphasize single-pot and domino cascade reactions to simplify synthesis. A Mn(III)-mediated domino reaction constructs polysubstituted benzo[b]naphthyridines via β-carbonyl radical intermediates generated from cyclopropanol precursors. While this method targets a related naphthyridine scaffold, its principles are adaptable to 1,7-naphthyridines. The reaction sequence involves:

  • Radical addition to 2-(2-isocyanophenyl)acetonitrile.
  • Intramolecular cyclization to form the quinolin-3-amine intermediate.
  • Dehydrogenative aromatization under aerobic conditions.

Another one-pot strategy utilizes Pictet–Spengler conditions with 3-amino-4-(thien-2-yl)pyridin-2(1H)-one and aromatic aldehydes in phosphoric acid (H₃PO₄) at 130°C. Though developed for thieno[3,2-c]naphthyridines, this method demonstrates the feasibility of acid-mediated cyclization for naphthyridine ring formation, bypassing protective group steps.

Protective Group Strategies in Amino-Functionalized Precursor Manipulation

Amino protection is critical in early synthesis stages to prevent nucleophilic interference. The Boc group, introduced via di-tert-butyl dicarbonate in tetrahydrofuran (THF), offers stability during hydroformylation and cyclization. Deprotection under acidic conditions (e.g., HCl in dioxane) regenerates the free amine, which participates in subsequent cyclization.

Alternative protective groups like acetyl or benzyl have been explored but face limitations. Acetyl groups may hydrolyze prematurely under basic conditions, while benzyl groups require harsher deprotection methods (e.g., hydrogenolysis with palladium on carbon). The Boc strategy strikes a balance between stability and mild deprotection, achieving >85% yield in optimized protocols.

Catalytic Systems for Naphthyridine Ring Formation

Catalytic systems profoundly influence cyclization efficiency. Lewis acids like AlCl₃ dominate traditional methods, facilitating electron-deficient intermediate formation for cycloaddition. However, heterogeneous catalysts such as zeolites or montmorillonite K10 offer recyclability and reduced environmental impact.

Transition-metal catalysis, though less common in 1,7-naphthyridine synthesis, shows promise. For example, palladium(II) acetate (Pd(OAc)₂) catalyzes C–H activation in pyridine derivatives, enabling direct annulation with alkynes. This approach avoids pre-functionalized substrates but requires inert atmospheres and costly ligands.

Solvent and Reagent Optimization in Chlorination Reactions

Chlorination efficiency hinges on solvent polarity and reagent selection. Polar aprotic solvents like acetonitrile enhance the reactivity of PCl₅ by stabilizing ionic intermediates, achieving >90% conversion at 80°C. In contrast, nonpolar solvents (e.g., toluene) necessitate higher temperatures (>110°C) and prolonged reaction times.

Reagent screening identifies SO₂Cl₂ as superior to PCl₅ for regioselective chlorination, minimizing di- or tri-chlorinated byproducts. Kinetic studies reveal that SO₂Cl₂’s lower electrophilicity allows controlled mono-chlorination at the 8-position, whereas PCl₅’s higher reactivity leads to over-chlorination.

Table 1: Comparison of Chlorination Reagents for 8-Chloro-1,7-Naphthyridine-3-Carbaldehyde Synthesis

ReagentSolventTemperature (°C)Yield (%)Selectivity (%)
PCl₅CH₃CN808578
SO₂Cl₂CH₃CN609295
Cl₂ (gas)Toluene1107065

Key Intermediate for PDE4 Inhibitor Development

The aldehyde functionality of 8-chloro-1,7-naphthyridine-3-carbaldehyde enables nucleophilic addition reactions critical for constructing PDE4 inhibitors. Patent CN110964011A [1] outlines a synthetic route where this compound undergoes condensation with acrylate derivatives to form α,β-unsaturated ketones, which are subsequently cyclized into potent PDE4-binding cores. Structural biology studies reveal that derivatives derived from this intermediate occupy both the PDE4 metal-binding pocket (M pocket) and hydrophobic clamp region (Q pocket), achieving enzymatic IC50 values below 100 pM [2].

Comparative analysis of PDE4 inhibitor scaffolds shows that the 1,7-naphthyridine system provides superior shape complementarity to the catalytic domain compared to older 1,8-naphthyridine analogs. X-ray crystallography of inhibitor-PDE4D complexes demonstrates that the chlorine substituent at position 8 forms a halogen bond with Tyr329, while the planar naphthyridine ring π-stacks with Phe372 [2]. This dual interaction mode explains the 300-fold potency improvement over earlier rolipram-derived inhibitors [3].

Table 1: PDE4 Inhibition Potency of Naphthyridine Derivatives

CompoundPDE4D IC50 (nM)Selectivity vs PDE3
Rolipram18012-fold
Derivative A*0.32>1000-fold
Derivative B*0.11>1000-fold

*Synthesized from 8-chloro-1,7-naphthyridine-3-carbaldehyde [2] [3]

Applications in Kinase-Targeted Therapeutic Agents

The electron-deficient naphthyridine core interacts preferentially with ATP-binding pockets of tyrosine kinases. Molecular docking simulations predict that 8-chloro-1,7-naphthyridine-3-carbaldehyde derivatives form three key hydrogen bonds with kinase hinge regions:

  • Aldehyde oxygen with backbone NH of Met793 (EGFR)
  • Naphthyridine N1 with Glu738 sidechain
  • Chlorine with hydrophobic subpocket residues [6]

Cytotoxicity screening against cancer cell lines reveals structure-dependent activity:

Table 2: Cytotoxic Activity (IC50 μM) of Modified Derivatives

Substituent PositionHeLaHL-60PC-3
2-Naphthyl0.70.15.1
2-Phenyl2.31.88.9
2-Hexyl>10>10>10

Data from [6] shows that bulky aromatic groups at position 2 enhance cytotoxicity 15-fold compared to aliphatic chains, suggesting kinase active site accommodation of planar moieties.

Structural Basis for Immunomodulator Design

The compound's aldehyde group facilitates Schiff base formation with lysine residues in NF-κB subunits, enabling cytokine suppression. In LPS-challenged murine models, C-34 (a 1,8-naphthyridine analog) reduced TNF-α levels by 78% at 5 mg/kg via IKKβ inhibition [5]. Quantum mechanical calculations indicate that the 1,7-naphthyridine isomer exhibits 9.2 kcal/mol stronger binding to the IKKβ ATP pocket than its 1,8-counterpart due to improved orbital overlap with catalytic lysine 44.

Structure-Activity Relationship Studies in Naphthyridine Derivatives

Three-dimensional QSAR models (CoMFA/CoMSIA) identify critical pharmacophoric features:

  • Electrostatic potential: Positive charge density at C4 carbonyl (contour contribution 28%)
  • Steric bulk: 6 Å hydrophobic region around C2 substituent (34% contribution)
  • Hydrogen bonding: Donor capacity at C1 NH (19% contribution) [6]

Modification studies demonstrate that:
$$ \text{Potency} \propto \frac{[\pi{C2} \times \sigma{C8}]}{\sqrt{MR_{C5}}} $$
Where π = lipophilicity, σ = electron-withdrawing capacity, MR = molar refractivity [6]

Computational Modeling of Bioactive Conformations

Molecular dynamics simulations (AMBER force field) reveal two stable conformations:

  • Planar form (75% population): Optimal for PDE4 binding with RMSD 0.9 Å to crystal structures
  • Twisted form (25%): Accommodates kinase active sites through 40° dihedral rotation

XLogP3

1.5

Hydrogen Bond Acceptor Count

3

Exact Mass

192.0090405 g/mol

Monoisotopic Mass

192.0090405 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

Explore Compound Types